Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate
Description
Tert-butyl 3-({3-iodobicyclo[111]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure
Properties
Molecular Formula |
C14H22INO2 |
|---|---|
Molecular Weight |
363.23 g/mol |
IUPAC Name |
tert-butyl 3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-10(6-16)4-13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3 |
InChI Key |
VJVLHVRRADQIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by iodination and subsequent functionalization to introduce the azetidine and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound featuring a bicyclic structure and an azetidine ring. It includes a tert-butyl group, enhancing lipophilicity, and a 3-iodobicyclo[1.1.1]pentane moiety, contributing to its unique reactivity and potential biological activity. The molecular formula for this compound is C14H22INO2, with a molecular weight of approximately 363.23 g/mol.
Potential Applications
This compound has potential applications in interaction studies that are crucial for understanding its pharmacokinetics and pharmacodynamics.
Structural Similarities
Several compounds exhibit structural similarities to this compound. These include:
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate Features a bicyclo[1.1.1]pentane core with an amino group, resulting in different reactivity due to amino functionalization.
- Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate Contains an ethynyl group, leading to different coupling reactivity due to the ethynyl presence.
Other related compounds
Other related compounds include:
- Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate This compound is characterized by a unique bicyclic structure featuring a tert-butyl group, an oxa (ether) linkage, and an azaspiro framework, which contributes to its potential biological and chemical activities. The presence of the iodine atom in the bicyclo[1.1.1]pentane moiety adds to its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal applications.
- 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane has a molecular weight of 264.10 and a molecular formula of C9H13IO .
- tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate has a molecular weight of 227.30 g/mol .
- tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-c arboxylate .
Mechanism of Action
The mechanism of action of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound shares the bicyclo[1.1.1]pentane core but has an amino group instead of an azetidine ring.
Tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in structure but lacks the azetidine ring, making it less complex.
Uniqueness
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core, iodinated functional group, and azetidine ring. This combination of features makes it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.
Chemical Structure and Properties
The compound features a bicyclic structure with an azetidine ring, characterized by the presence of a tert-butyl group that enhances lipophilicity, and a 3-iodobicyclo[1.1.1]pentane moiety, which contributes to its reactivity and potential biological activity. Its molecular formula is with a molecular weight of approximately 363.23 g/mol .
Biological Activity Overview
Mechanism of Action:
The specific biological activity of this compound is largely attributed to its interaction with various biological targets. The azetidine ring is known for its role in modulating receptor interactions, particularly in the context of Sphingosine-1-phosphate (S1P) receptor agonists, which are relevant in treating multiple sclerosis and other inflammatory diseases .
Pharmacokinetics:
Understanding the pharmacokinetics of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME). The lipophilic nature due to the tert-butyl group suggests favorable absorption characteristics, while the iodine atom may influence metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Potential Applications
The unique structural attributes of this compound suggest several potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
